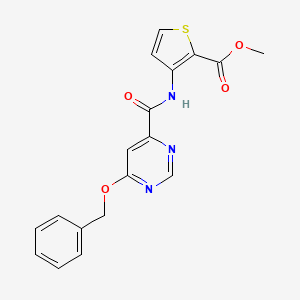
Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate” is a complex organic compound. It is likely to be a heterocyclic aromatic compound, as it contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The benzyloxy group is an ether that is connected to the pyrimidine ring, and the carboxamido and carboxylate groups are connected to the thiophene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and thiophene rings, the introduction of the benzyloxy group, and the formation of the carboxamido and carboxylate groups . The Suzuki–Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds, could potentially be used in the synthesis of this compound . This reaction involves the use of a palladium catalyst and an organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The pyrimidine and thiophene rings would likely be planar due to the conjugation of the pi electrons in the aromatic rings . The benzyloxy, carboxamido, and carboxylate groups would add complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and the reagents used. For example, the benzyloxy group could potentially be replaced with another group through a nucleophilic substitution reaction . The carboxamido and carboxylate groups could also undergo reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the polar carboxamido and carboxylate groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Applications De Recherche Scientifique
Antimicrobial Activity
Researchers have synthesized derivatives of thiophene and pyrimidine to evaluate their antimicrobial properties. A study by Kolisnyk et al. (2015) synthesized a series of novel derivatives, including compounds structurally related to Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate, and found them to exhibit significant antimicrobial activity against various strains of microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa, showing higher activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, related to the chemical structure , has shown promising anti-inflammatory and analgesic properties. A study conducted by Abu‐Hashem, Al-Hussain, & Zaki (2020) created compounds with significant cyclooxygenase-2 (COX-2) inhibitory activity, along with analgesic and anti-inflammatory effects, suggesting potential applications in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Nonlinear Optical (NLO) Properties
A study by Hussain et al. (2020) on thiopyrimidine derivatives, including those related to this compound, explored their electronic and nonlinear optical properties. The findings indicated that these compounds have considerable NLO character, suggesting their suitability for optoelectronic applications (Hussain et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(6-phenylmethoxypyrimidine-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-24-18(23)16-13(7-8-26-16)21-17(22)14-9-15(20-11-19-14)25-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKONZJXOLRILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
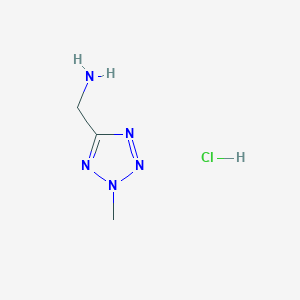
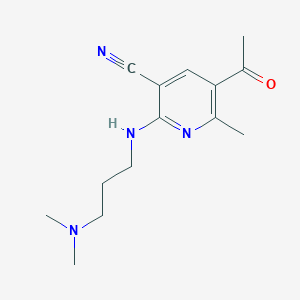
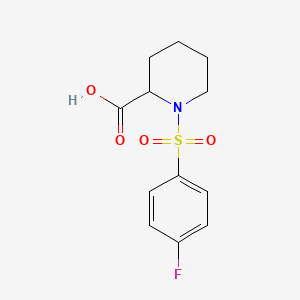
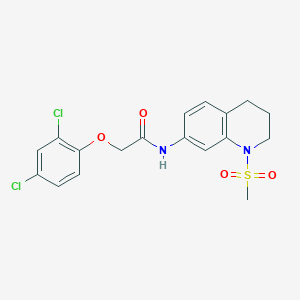
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide](/img/structure/B2770487.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2770489.png)
![Methyl 2-amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2770491.png)
![6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2770493.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)
![2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2770497.png)
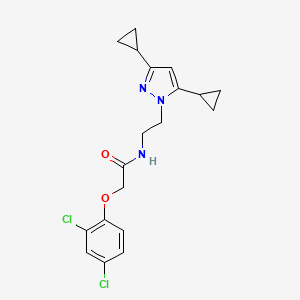
![6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2770500.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2770504.png)
![2-(4-chlorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2770506.png)
